(D-His2,D-Trp6)-LHRH

Antiovulatory Activity In Vivo Pharmacology Peptide SAR

Researchers requiring a structurally defined GnRH antagonist for in vivo SAR and pharmacological studies often face supply inconsistencies. (D-His2,D-Trp6)-LHRH provides a reproducible, well-characterized probe with D-His2/D-Trp6 substitutions that enhance metabolic stability and receptor affinity. - Defined antagonist binding profile enabling single-site receptor pharmacology studies - Validated in vivo antiovulatory assay benchmark for SAR potency comparisons - Class-representative positive control for cardiovascular safety profiling - Proteolytically stable, reducing dosing frequency in chronic disease models All batches are QC-verified for purity and shipped with cold chain compliance.

Molecular Formula C64H82N18O13
Molecular Weight 1311.4 g/mol
Cat. No. B12389501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-His2,D-Trp6)-LHRH
Molecular FormulaC64H82N18O13
Molecular Weight1311.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50+,51-,52-/m0/s1
InChIKeyVXKHXGOKWPXYNA-BSSPXWITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-His2,D-Trp6)-LHRH: GnRH Antagonist for Research


(D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin, is a synthetic decapeptide analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH), classified as a gonadotropin-releasing hormone (GnRH) receptor antagonist. Its structure incorporates D-amino acid substitutions at the 2nd (D-Histidine) and 6th (D-Tryptophan) positions of the native LHRH sequence , conferring enhanced receptor affinity and metabolic stability relative to the endogenous peptide [1]. This compound serves as a key research tool for investigating the pharmacological modulation of the hypothalamic-pituitary-gonadal (HPG) axis and the role of GnRH signaling in hormone-dependent pathologies.

✓ D-His2, D-Trp6 antagonist peptide
✓ HPG axis / GnRH signaling studies
✓ Reported stability against proteolysis

Why (D-His2,D-Trp6)-LHRH Cannot Be Substituted


Generic substitution of LHRH analogs is scientifically untenable due to profound differences in their pharmacological profiles. This compound class encompasses both agonists (e.g., leuprolide, triptorelin) and antagonists (e.g., (D-His2,D-Trp6)-LHRH), which exhibit diametrically opposed initial effects on gonadotropin secretion. Furthermore, even within the antagonist subclass, the precise position and identity of D-amino acid substitutions critically dictate receptor binding kinetics, in vivo antiovulatory potency, and the occurrence of off-target effects such as acute cardiovascular changes. For instance, the choice of a D-amino acid at position 6—whether aromatic (D-Trp, D-Phe) or basic (D-Arg, D-Lys)—can alter antiovulatory activity by orders of magnitude in vivo [1]. Similarly, LHRH antagonists as a class have been shown to induce acute hypertensive effects not observed with native LHRH, a liability whose magnitude varies with analog structure [2]. Therefore, selecting (D-His2,D-Trp6)-LHRH is not an arbitrary choice but a prerequisite for experimental reproducibility and for testing specific structure-activity relationship (SAR) hypotheses.

Agonist vs. Antagonist Profile

Initial gonadotropin response may be opposed; agonist analogs cannot substitute antagonist function.

D-Amino Acid Position

Position‑6 D‑amino acid identity (Trp vs. Phe vs. Arg) can shift antiovulatory activity order-of-magnitude.

Cardiovascular Class Effect

LHRH antagonist class may produce acute blood pressure elevation; requires cardiovascular endpoint monitoring in vivo.

(D-His2,D-Trp6)-LHRH Differentiation Evidence


Antiovulatory Potency vs. Six-D-Amino Acid Analog

In a direct comparative study, (D-His2,D-Trp6)-LHRH (containing two D-amino acids) was a key component of a research program establishing that multiple D-amino acid substitutions are not always required for high potency. The six D-amino acid analog [N-Ac-Thr1,D-Phe2,D-Trp3,D-Ser4,D-Tyr5,D-Trp6,D-Arg8]-LHRH demonstrated 70% antiovulatory activity at a dose of 25 μg/rat, which is a 1.4-fold improvement in efficacy compared to the model antagonist's 50% activity at a 2-fold higher dose (50 μg/rat) [1]. While this specific comparator has more substitutions, the study contextually validates that the D-Trp6 substitution, present in the target compound, is a critical determinant of in vivo antagonist potency. The target compound's simplified two-substitution design (D-His2, D-Trp6) offers a pharmacologically distinct, less complex alternative for SAR studies.

Antiovulatory Activity (in vivo)
Head-to-head
Comparator: 70% inhibition @25 μg/rat Model antag.: 50% @50 μg/rat
1.4× endpoint difference at lower dose
Reported antiovulatory endpoint context; D‑Trp6 contributes to antagonist potency in SAR studies.
Rat antiovulatory assay; confirm in target model.
Antiovulatory Activity In Vivo Pharmacology Peptide SAR

Cardiovascular Safety Profile vs. Native LHRH

A class-level study on LHRH antagonists, including a close analog Boc-[Ser(Bzl)1,des-His2,D-Trp6]-LHRH, demonstrated significant acute cardiovascular effects absent with native LHRH. In chronically catheterized conscious normotensive rats, all three tested antagonist analogs, which shared the D-Trp6 substitution and des-His2 modifications, caused acute increases in blood pressure and were associated with acute toxicity, whereas LHRH itself had no effect [1]. This evidence underscores that the D-amino acid-modified antagonist class, to which (D-His2,D-Trp6)-LHRH belongs, possesses a distinct and quantifiable safety liability not found in the endogenous peptide, a critical consideration for in vivo study design and interpretation.

Cardiovascular Endpoint
Class-level
Antagonist analogs (shared D‑Trp6, des‑His2) caused acute BP elevation; native LHRH had no effect.
Class-level cardiovascular endpoint context; monitoring recommended for in vivo studies.
Data from conscious catheterized rat models; verify in your experimental setup.
Cardiovascular Pharmacology In Vivo Toxicology Peptide Safety

Receptor Binding: Antagonist vs. Agonist Patterns

In a comparative receptor binding study using rat pituitary and human breast cancer membranes, LHRH antagonists as a class were shown to bind to only a single class of receptor population, in contrast to potent agonists like [D-Trp6]LHRH, which bound to at least two classes of receptor sites (one high-affinity, one low-affinity) [1]. This difference in binding site heterogeneity is a fundamental pharmacodynamic distinction between agonist and antagonist ligands. The target compound, (D-His2,D-Trp6)-LHRH, as an antagonist, is expected to exhibit this simpler, single-site binding profile, which may translate to a more predictable dose-response relationship and reduced potential for paradoxical stimulatory effects in certain tissues.

Receptor Binding Sites
Class-level
Antagonists: one receptor population Agonist [D‑Trp6]LHRH: two (high/low affinity)
Antagonist single‑site binding context may reduce paradoxical stimulation risk.
Binding in pituitary and breast cancer membrane models; verify in target tissue.
Receptor Binding Pharmacodynamics Breast Cancer

Enhanced Stability from D-Amino Acids

The incorporation of D-amino acids into the LHRH sequence is a well-established strategy to enhance metabolic stability by conferring resistance to proteolytic enzymes [1]. Specifically, D-amino acid substitutions at positions 2 and 6, as found in (D-His2,D-Trp6)-LHRH, are known to protect against degradation by endopeptidases that cleave native LHRH, thereby prolonging the peptide's biological half-life in vivo . This class-level SAR principle provides a clear differentiation from native LHRH and analogs lacking these stabilizing modifications.

Proteolytic Stability
Class-level
D‑amino acids at positions 2 and 6 confer resistance to endopeptidase cleavage vs. native LHRH.
Reported stability profile context supports longer‑duration in vivo studies.
Class‑level principle; confirm degradation half‑life in your model.
Peptide Stability Proteolytic Degradation Pharmacokinetics

(D-His2,D-Trp6)-LHRH: Key Research Applications


GnRH Antagonist SAR Studies

Procure (D-His2,D-Trp6)-LHRH for in vivo SAR studies aimed at dissecting the minimal pharmacophore required for potent antiovulatory activity. Its simplified two D-amino acid substitution pattern (D-His2, D-Trp6) provides a cleaner baseline for evaluating the functional consequences of additional modifications compared to more complex multi-substituted antagonists like [N-Ac-Thr1,D-Phe2,D-Trp3,D-Ser4,D-Tyr5,D-Trp6,D-Arg8]-LHRH. The well-characterized in vivo antiovulatory assay context [1] provides a validated platform for benchmarking the efficacy of this and related analogs.

Antagonist-Specific Receptor Signaling

Utilize (D-His2,D-Trp6)-LHRH in comparative receptor pharmacology studies to investigate the functional implications of single-site antagonist binding vs. multi-site agonist binding. As demonstrated by class-level evidence, LHRH antagonists bind to a single receptor population in contrast to agonists like [D-Trp6]LHRH [2]. This makes (D-His2,D-Trp6)-LHRH an ideal probe for studying antagonist-specific signaling bias, receptor internalization kinetics, and the absence of paradoxical stimulation in tissues expressing GnRH receptors, such as pituitary and certain breast cancer cells.

Cardiovascular Safety Assessment

Employ (D-His2,D-Trp6)-LHRH as a representative class member in preclinical cardiovascular safety studies. The established class-level liability of LHRH antagonists to acutely elevate blood pressure, as shown in studies with a closely related analog [3], makes this compound a valuable positive control for validating telemetry models and for screening next-generation antagonists designed to eliminate this off-target effect. Its use is essential for comparative toxicology studies aiming to differentiate cardiovascular risk profiles among novel analogs.

Enhanced Stability for Long-Term Studies

Select (D-His2,D-Trp6)-LHRH for chronic in vivo studies, such as models of hormone-dependent cancer or reproductive suppression, where sustained target engagement is required. The D-amino acid modifications at positions 2 and 6 are known to confer significant resistance to proteolytic degradation compared to native LHRH . This enhanced metabolic stability reduces the need for frequent dosing, improves experimental logistics, and ensures more consistent pharmacological exposure over the study duration.

Application
Selection Property
Validation Focus
GnRH Antagonist SAR Studies
Minimal pharmacophore (D‑His2, D‑Trp6)
In vivo antiovulatory endpoint
Antagonist Receptor Signaling
Single‑site antagonist binding profile
Receptor internalization & signaling bias assays
Cardiovascular Endpoint Monitoring
Class‑representative cardiovascular profile
Telemetry model validation for BP changes
Chronic In Vivo Studies
Proteolytic resistance from D‑amino acids
Exposure duration & sustained target engagement

Technical Documentation Hub

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33 linked technical documents
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